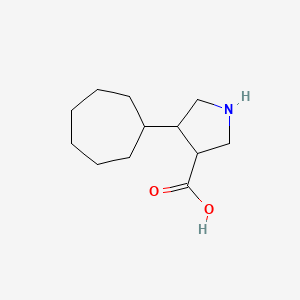

4-Cycloheptylpyrrolidine-3-carboxylic acid

Description

Significance of Pyrrolidine (B122466) Cores in Organic Synthesis and Medicinal Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of many biologically active molecules. researchgate.netontosight.ai This saturated scaffold is of great interest to medicinal chemists for several key reasons. Its three-dimensional, non-planar structure allows for an efficient exploration of pharmacophore space, which is critical for the specific binding of a molecule to a biological target. researchgate.netnih.gov The pyrrolidine ring contains up to four stereogenic carbon atoms, meaning it can exist in numerous distinct spatial arrangements (stereoisomers). nih.gov This stereochemical complexity is often crucial for biological activity, as proteins and enzymes are chiral environments, and different stereoisomers can exhibit vastly different biological profiles due to their unique binding modes. researchgate.net

Furthermore, the nitrogen atom within the pyrrolidine ring imparts basicity and nucleophilicity, providing a reactive handle for chemical modifications. nih.gov The versatility of the pyrrolidine core has led to its incorporation into a wide array of natural products, such as alkaloids, and synthetic drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov Synthetic strategies to access these valuable scaffolds are numerous and include the functionalization of pre-existing pyrrolidine rings (like the amino acid proline) or the construction of the ring from acyclic precursors, often through methods like 1,3-dipolar cycloaddition reactions. nih.govnih.gov

Overview of Carboxylic Acid Functionality in Bioactive Molecules

The carboxylic acid group (-COOH) is a fundamental functional group in organic chemistry and is ubiquitously found in molecules essential to life, including amino acids and fatty acids. Its presence in a molecule designed for biological application is significant. The carboxylic acid moiety can participate in strong electrostatic interactions and hydrogen bonds, often making it a key component of a molecule's pharmacophore—the essential features required for binding to a biological target.

One of the most impactful properties of the carboxylic acid group is its ability to influence a molecule's solubility. oist.jp At physiological pH, the group is typically ionized (deprotonated to -COO⁻), which can significantly increase the water solubility of an otherwise lipophilic compound. This is a critical factor in the design of molecules for biological systems. It is estimated that approximately 25% of all commercialized pharmaceuticals contain a carboxylic acid group. oist.jp This functional group is a feature of many widely used therapeutic agents, including nonsteroidal anti-inflammatory drugs (NSAIDs) and antibiotics. oist.jp

Contextualizing 4-Cycloheptylpyrrolidine-3-carboxylic Acid within Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. wikipedia.org The pyrrolidine ring is a classic example of a nitrogen-containing heterocycle. This compound belongs to this vast class of compounds and is specifically a derivative of pyrrolidine-3-carboxylic acid (also known as β-proline).

Its structure is defined by three key components:

The Pyrrolidine Ring: A saturated five-membered nitrogen heterocycle that serves as the core scaffold.

The 3-Carboxylic Acid Group: An acidic functional group attached to the third carbon of the pyrrolidine ring.

The 4-Cycloheptyl Group: A large, non-polar seven-membered carbocyclic ring attached to the fourth carbon of the pyrrolidine ring.

The synthesis of 4-alkyl-substituted pyrrolidine-3-carboxylic acids is an area of active research, with methods such as asymmetric Michael additions and 1,3-dipolar cycloadditions being employed to control the stereochemistry of the final products. researchgate.netrsc.org The nature of the substituent at the 4-position can significantly influence the molecule's properties and its potential interactions with biological targets. Structure-activity relationship (SAR) studies on related pyrrolidine-3-carboxylic acid derivatives have shown that modifications at this position can dramatically alter biological specificity and potency. nih.gov For instance, research on endothelin receptor antagonists revealed that the substituent on the pyrrolidine core was critical for receptor selectivity. nih.gov

The cycloheptyl group in this compound is a bulky and lipophilic substituent. Such groups can be used to probe steric pockets in binding sites or to enhance membrane permeability. The study of compounds like this contributes to the broader understanding of how different substituents on a heterocyclic scaffold can modulate physicochemical properties and biological function.

Detailed Research Findings on Related Pyrrolidine Scaffolds

While specific research findings on this compound are not extensively published in peer-reviewed literature, data from closely related 4-substituted pyrrolidine-3-carboxylic acid analogs provide valuable context for the chemical and biological importance of this structural class.

Table 1: Synthesis Methods for 4-Alkyl-Pyrrolidine-3-Carboxylic Acid Derivatives

This table summarizes common synthetic strategies used to produce pyrrolidine-3-carboxylic acid derivatives with substituents at the 4-position.

| Synthetic Method | Description | Key Features | Reference(s) |

| 1,3-Dipolar Cycloaddition | Reaction between an azomethine ylide and an activated olefin to form the pyrrolidine ring in a stereospecific manner. | High stereocontrol, versatile for creating substituted pyrrolidines. | nih.govresearchgate.net |

| Asymmetric Michael Addition | Organocatalytic conjugate addition of a nucleophile (e.g., a nitroalkane) to an α,β-unsaturated carbonyl compound. | Can create multiple stereocenters with high enantioselectivity. | rsc.orgcore.ac.ukresearchgate.net |

| C(sp³)–H Activation | Palladium-catalyzed direct arylation of a C-H bond on the pyrrolidine ring to introduce aryl substituents. | Efficient and direct functionalization of the scaffold. | nih.gov |

| Stereoselective Alkylation | Alkylation of a pyrrolidin-2-one precursor followed by reduction and functional group manipulation. | Allows for the diastereoselective introduction of alkyl groups. | researchgate.net |

Table 2: Structure-Activity Relationship (SAR) of 4-Substituted Pyrrolidine Analogs

This table highlights research findings on how different substituents at the 4-position of a pyrrolidine ring can influence biological activity in specific therapeutic targets.

| Compound Class | 4-Position Substituent | Target/Activity | Key Finding | Reference(s) |

| PPAR Agonists | Oxybenzyl group | Peroxisome proliferator-activated receptors (PPARα/γ) | The cis-configuration of the 3-carboxy and 4-oxybenzyl groups was preferred over the trans orientation for dual agonist activity. | nih.gov |

| Endothelin Receptor Antagonists | 2-Aryl group (on pyrrolidine core) | Endothelin B (ETB) Receptor | Modification of the aryl group, combined with side-chain alterations, led to an antagonist with over 27,000-fold selectivity for the ETB receptor. | nih.gov |

| iGluR Antagonists | n-Propyl group | Ionotropic glutamate (B1630785) receptors (iGluRs) | A 2,4-cis-4-n-propyl substitution resulted in high nanomolar affinity for the GluK1 receptor subtype. | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C12H21NO2 |

|---|---|

Molecular Weight |

211.30 g/mol |

IUPAC Name |

4-cycloheptylpyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C12H21NO2/c14-12(15)11-8-13-7-10(11)9-5-3-1-2-4-6-9/h9-11,13H,1-8H2,(H,14,15) |

InChI Key |

LCDCGYZUAHDKLP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)C2CNCC2C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Cycloheptylpyrrolidine 3 Carboxylic Acid and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 4-Cycloheptylpyrrolidine-3-carboxylic acid reveals several strategic disconnections. The primary disconnection points are the bonds forming the pyrrolidine (B122466) ring and the bond connecting the cycloheptyl group to the pyrrolidine core. This approach allows for the identification of potential starting materials and synthetic routes.

One common strategy involves disconnecting the C3-C4 and N-C5 bonds of the pyrrolidine ring. This leads to precursors that can be assembled through cyclization reactions. Another key disconnection is at the C4-cycloheptyl bond, suggesting the introduction of the cycloheptyl moiety onto a pre-formed pyrrolidine-3-carboxylic acid derivative. The choice of disconnection strategy often depends on the desired stereochemistry and the availability of starting materials.

Classical and Modern Approaches to Pyrrolidine Ring Construction

The construction of the pyrrolidine ring is a pivotal step in the synthesis of this compound. A variety of classical and modern methods have been developed for this purpose.

Asymmetric Synthesis of Pyrrolidine-3-carboxylic Acid Derivatives

Asymmetric synthesis is crucial for obtaining enantiomerically pure pyrrolidine-3-carboxylic acid derivatives, which is often a requirement for biologically active compounds. unibo.it Organocatalysis has emerged as a powerful tool in this area. unibo.it For instance, proline and its derivatives can catalyze asymmetric intramolecular aldol (B89426) reactions to form chiral pyrrolidine structures. unibo.it The use of chiral auxiliaries, such as those derived from camphor (B46023) or amino acids, can also direct the stereochemical outcome of the ring-forming reactions. researchgate.net

| Catalyst/Auxiliary | Reaction Type | Key Features |

| Proline | Aldol Reaction | Simple, readily available, provides access to enantioenriched products. unibo.it |

| Diarylprolinol silyl (B83357) ethers | Aldehyde Functionalization | Efficient for asymmetric functionalization of aldehydes. unibo.it |

| Chiral N-acyloxazolidinones | 1,3-Dipolar Cycloaddition | Yields chiral trans-3,4-disubstituted pyrrolidines. researchgate.net |

Michael Addition Reactions in Pyrrolidine-3-carboxylic Acid Synthesis

Michael addition reactions are a cornerstone in the synthesis of pyrrolidine-3-carboxylic acids. rsc.orgcore.ac.ukconsensus.apprsc.org This approach typically involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by cyclization. Organocatalytic enantioselective Michael additions of nitroalkanes to 4-oxo-2-enoates have been successfully employed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.orgcore.ac.ukconsensus.apprsc.orgresearchgate.net This method offers a concise and atom-economical route to these valuable compounds. core.ac.ukrsc.org

A key advantage of this strategy is the ability to generate multiple stereocenters with high control. The reaction can be catalyzed by chiral primary amines, which form iminium ions with the enone, leading to a stereoselective Michael addition. beilstein-journals.org

Cyclization Strategies for Pyrrolidine Ring Formation

A variety of cyclization strategies are employed for the formation of the pyrrolidine ring. osaka-u.ac.jpmdpi.comnih.govorganic-chemistry.org Intramolecular cyclization of acyclic precursors is a common and effective method. mdpi.com This can involve the amination of unsaturated carbon-carbon bonds or the insertion of nitrene species into C-H bonds. osaka-u.ac.jp Another powerful technique is the [3+2] cycloaddition reaction between azomethine ylides and alkenes, which provides a direct route to substituted pyrrolidines. osaka-u.ac.jpnih.govresearchgate.netmdpi.com

Reductive amination of 1,4-dicarbonyl compounds with ammonia (B1221849) or a primary amine is a classical approach that remains widely used. mdpi.com More recent developments include photocatalytic [3+2] cycloadditions and ring contraction of pyridines to afford pyrrolidine derivatives. osaka-u.ac.jpresearchgate.net

| Cyclization Method | Description | Advantages |

| Intramolecular C-H Amination | Insertion of a nitrogen species into a C-H bond to form the ring. | Efficient for constructing the pyrrolidine skeleton. osaka-u.ac.jp |

| [3+2] Cycloaddition | Reaction of an azomethine ylide with an alkene. | High stereoselectivity and a wide range of possible substitution patterns. osaka-u.ac.jpnih.govresearchgate.net |

| Reductive Amination | Condensation of a 1,4-dicarbonyl with an amine followed by reduction. | A classical and reliable method. mdpi.com |

| Ring Contraction | Conversion of a larger ring, such as pyridine, into a pyrrolidine. | Utilizes abundant and inexpensive starting materials. osaka-u.ac.jp |

Introduction of the Cycloheptyl Moiety

Stereoselective Installation of the Cycloheptyl Group

Achieving stereocontrol during the installation of the cycloheptyl group is essential for the synthesis of specific stereoisomers of this compound. If the cycloheptyl group is introduced via a Michael addition, the stereochemistry can be controlled by the use of chiral catalysts or auxiliaries.

Alternatively, the cycloheptyl group can be introduced via a C-H activation strategy on a pre-formed pyrrolidine ring. nih.gov This modern approach allows for the direct and stereoselective formation of the C-C bond between the pyrrolidine and cycloheptyl rings. Palladium-catalyzed C(sp3)-H activation has been shown to be an efficient method for the synthesis of 3-aryl prolines and could be adapted for the introduction of a cycloheptyl group. nih.gov

Stereochemical Control in this compound Synthesis

Achieving specific stereoisomers of this compound is crucial, as the biological activity of such molecules is often dependent on their three-dimensional structure. The key challenge lies in controlling the relative and absolute stereochemistry of the substituents at the C-3 and C-4 positions of the pyrrolidine ring. Several strategies have been developed for the stereoselective synthesis of 3,4-disubstituted pyrrolidines, which can be adapted for the synthesis of the target compound.

One common approach involves the use of chiral precursors . Naturally occurring amino acids, such as L-proline and L-4-hydroxyproline, are popular starting materials as they provide a pre-existing chiral center, which can influence the stereochemistry of subsequent reactions. mdpi.com For instance, the synthesis of various substituted pyrrolidines often begins with these readily available and optically pure cyclic compounds. mdpi.com

Asymmetric Michael addition reactions represent another powerful tool for establishing the desired stereochemistry. These reactions involve the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Organocatalysis has emerged as a particularly effective method for inducing high enantioselectivity in these transformations. For example, the synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acids has been achieved with high enantiomeric excess through an organocatalytic enantioselective Michael addition of nitroalkanes to 4-oxo-2-enoates, followed by cyclization. researchgate.netrsc.org This methodology could potentially be adapted for the synthesis of 4-cycloheptyl analogues.

1,3-Dipolar cycloaddition reactions between azomethine ylides and dipolarophiles are also widely used for the construction of the pyrrolidine ring with good stereocontrol. The stereochemical outcome of these reactions can often be controlled by the geometry of the dipole and dipolarophile, as well as the use of chiral auxiliaries or catalysts. This method allows for the creation of multiple stereocenters in a single step.

Furthermore, substrate-controlled diastereoselective reactions can be employed. For example, the alkylation of a 4-benzyloxymethyl pyrrolidin-2-one has been shown to proceed with high diastereoselectivity to yield a trans-3,4-disubstituted product. researchgate.net Subsequent chemical transformations can then be used to install the carboxylic acid functionality and the desired cycloheptyl group.

The choice of synthetic strategy will ultimately depend on the desired stereoisomer of this compound. The following table summarizes some of the key stereoselective methods applicable to the synthesis of substituted pyrrolidines.

| Synthetic Strategy | Key Features | Potential Applicability to this compound |

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials like L-proline. mdpi.com | Can provide a scaffold with a defined stereocenter. |

| Asymmetric Michael Addition | Establishes stereocenters with high enantioselectivity using organocatalysts. researchgate.netrsc.org | Applicable for creating the C3-C4 bond with stereocontrol. |

| 1,3-Dipolar Cycloaddition | Forms the pyrrolidine ring and multiple stereocenters in one step. | A versatile method for constructing the core heterocyclic ring. |

| Substrate-Controlled Diastereoselection | The stereochemistry of the starting material directs the formation of new stereocenters. researchgate.net | Useful for building upon an existing chiral framework. |

Formation and Transformation of the Carboxylic Acid Functionality

The carboxylic acid group at the 3-position of the pyrrolidine ring is a key functional handle that allows for further derivatization. Its introduction and subsequent transformations are critical steps in the synthesis of this compound and its analogues.

The direct introduction of a carboxylic acid group at the C-3 position of a pre-formed 4-cycloheptylpyrrolidine ring can be challenging. More commonly, the carboxylic acid functionality is introduced as part of the pyrrolidine ring construction or is derived from a precursor group.

One synthetic strategy involves the use of starting materials that already contain a carboxylate or a group that can be readily converted to a carboxylic acid. For instance, asymmetric Michael addition reactions of carboxylate-substituted enones can be employed to construct the pyrrolidine ring with the carboxylic acid group already in place. researchgate.netrsc.org

Alternatively, a nitrile group can serve as a precursor to the carboxylic acid. The nitrile can be introduced during the synthesis of the pyrrolidine ring and then hydrolyzed to the corresponding carboxylic acid in a later step.

The carboxylic acid group of this compound can be readily converted into a variety of derivatives, such as esters and amides. These transformations are often important for modulating the biological activity of the molecule or for facilitating its purification and handling.

Esterification is a common derivatization reaction. Standard methods for esterification include Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Other methods that proceed under milder conditions may also be employed, such as the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP).

Amidation , the formation of an amide bond, is another crucial transformation. This is typically achieved by activating the carboxylic acid, for example, by converting it to an acid chloride or by using a peptide coupling reagent, followed by reaction with an amine. A wide variety of coupling reagents are available, including carbodiimides (e.g., EDC), phosphonium (B103445) salts (e.g., PyBOP), and uronium salts (e.g., HBTU, HATU). These reagents facilitate the formation of the amide bond under mild conditions and often with minimal side reactions. The choice of coupling reagent and reaction conditions can be tailored to the specific amine and carboxylic acid being coupled.

The following table provides an overview of common derivatization reactions for the carboxylic acid group.

| Derivatization Reaction | Reagents and Conditions | Product |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amidation | Amine, Coupling Reagent (e.g., EDC, HOBt) | Amide |

Total Synthesis and Semisynthetic Routes of this compound

While a specific total synthesis of this compound is not prominently described in the available literature, its synthesis can be envisioned through established routes for analogous 3,4-disubstituted pyrrolidines.

A plausible total synthesis could commence with an asymmetric Michael addition to establish the C3-C4 bond with the desired stereochemistry, followed by reductive cyclization to form the pyrrolidine ring. The cycloheptyl group could be introduced via the Michael acceptor. Subsequent functional group manipulations would then yield the final carboxylic acid.

Semisynthetic routes starting from chiral precursors like 4-hydroxyproline (B1632879) are also a viable strategy. The hydroxyl group at the 4-position can be manipulated to introduce the cycloheptyl substituent. For example, oxidation of the hydroxyl group to a ketone, followed by a Grignard reaction with cycloheptylmagnesium bromide and subsequent stereoselective reduction, could install the cycloheptyl group. The existing carboxylic acid at the 2-position of proline could potentially be isomerized to the 3-position, although this would likely be a non-trivial transformation. A more straightforward approach might involve the degradation of the proline ring and its subsequent reformation with the desired substitution pattern.

The synthesis of various pyrrolidine-containing drugs often relies on the functionalization of pre-existing pyrrolidine rings derived from proline or 4-hydroxyproline, highlighting the power of semisynthetic approaches in accessing complex pyrrolidine derivatives. mdpi.com

Chemical Reactivity and Mechanistic Investigations of 4 Cycloheptylpyrrolidine 3 Carboxylic Acid

Reactions Involving the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom in the pyrrolidine ring of 4-Cycloheptylpyrrolidine-3-carboxylic acid is a secondary amine, rendering it nucleophilic and basic. This inherent reactivity allows for a variety of functionalization reactions, including N-alkylation, N-acylation, and sulfonylation.

N-Alkylation and N-Arylation: The nitrogen can readily react with alkyl halides or be subjected to reductive amination conditions to yield N-alkylated derivatives. N-arylation can be achieved through methods such as the Buchwald-Hartwig amination, coupling the pyrrolidine with aryl halides.

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) leads to the formation of stable amide linkages. This is a common strategy for incorporating the pyrrolidine moiety into larger molecules or for installing a protecting group.

Formation of Enamines: In the presence of ketones or aldehydes, the secondary amine can form an enamine intermediate. This reactivity is fundamental to the use of pyrrolidine derivatives as organocatalysts in asymmetric synthesis. researchgate.net

These transformations are fundamental to modifying the molecule's properties and are often employed in the synthesis of complex chemical structures.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group at the C3 position is a key site for chemical modification, enabling decarboxylation reactions and the formation of a variety of derivatives. libretexts.org

Decarboxylation Reactions

The removal of the carboxyl group is a significant transformation that can alter the biological and chemical properties of the molecule. For analogous structures like proline and its derivatives, several decarboxylation methods have been established and are considered applicable.

One notable method is photooxidative decarboxylation . Studies on proline have shown that photo-irradiation in the presence of a sensitizer (B1316253) like rose bengal can lead to quantitative decarboxylation to form a Δ¹-pyrroline. This reaction is believed to proceed through a Type I photooxidation mechanism.

Another approach is enone-promoted decarboxylation . For instance, trans-4-hydroxy-proline has been efficiently decarboxylated using biomass-derived isophorone, highlighting a method that can be applied to related proline derivatives.

The table below summarizes representative conditions for these types of reactions based on studies of similar compounds.

| Reaction Type | Key Reagents/Conditions | Product Type | Reference Analog |

|---|---|---|---|

| Photooxidative Decarboxylation | Rose bengal, photo-irradiation (halogen lamp), O₂ or N₂ bubbling | Δ¹-Pyrroline derivative | Proline |

| Enone-Promoted Decarboxylation | Isophorone, heat, continuous flow or batch conditions | Decarboxylated pyrrolidine | trans-4-Hydroxy-proline |

| Reductive Halo-decarboxylation | Hypervalent iodine reagents | Decarboxylated pyrrolidine | Proline-derived modules |

Formation of Carboxylic Acid Derivatives

The carboxylic acid moiety can be readily converted into a range of derivatives, which is a cornerstone of its chemical utility. msu.eduyoutube.com These reactions typically proceed via nucleophilic acyl substitution. msu.edu

Esterification: Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a standard method to produce the corresponding esters. libretexts.org

Amide Formation: Direct reaction with an amine is often inefficient due to acid-base neutralization. Therefore, the carboxylic acid is typically activated first. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate amide bond formation by creating a better leaving group. libretexts.org

Acid Chloride Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the more reactive acid chloride, which can then be easily transformed into other derivatives like esters and amides. libretexts.org

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). msu.edu

The relative reactivity of these derivatives follows a well-established order, with acid chlorides being the most reactive and amides the least. youtube.com

Reactivity of the Cycloheptyl Substituent

The cycloheptyl group attached at the C4 position of the pyrrolidine ring is a saturated carbocyclic substituent. As such, it is generally considered chemically inert under the conditions used to modify the nitrogen atom or the carboxylic acid group. Its primary role is steric; it influences the conformational preferences of the pyrrolidine ring and can direct the stereochemical outcome of reactions at adjacent positions.

Under more forcing conditions, such as those involving free radicals (e.g., radical halogenation), the C-H bonds of the cycloheptyl ring could react. However, such reactions would likely lack selectivity and are not typically employed in synthetic strategies involving this class of molecule. Therefore, the cycloheptyl group primarily functions as a bulky, space-filling moiety that impacts the molecule's three-dimensional structure and its interactions.

Stereochemical Stability and Interconversion Pathways

The five-membered pyrrolidine ring is not planar and adopts puckered "envelope" or "twist" conformations to minimize steric and torsional strain. beilstein-journals.org The substituents at C3 and C4 will preferentially occupy pseudo-equatorial positions to reduce steric hindrance. The large cycloheptyl group is expected to strongly favor an equatorial orientation, which in turn influences the preferred conformation of the entire ring and the relative orientation of the carboxylic acid group.

Studies on analogous 3,4-disubstituted pyrrolidines have shown that the trans isomers are often thermodynamically more stable than the cis isomers due to reduced steric clash. researchgate.net Interconversion between diastereomers is not possible without breaking and reforming covalent bonds. However, epimerization at the C3 position, which is alpha to the carbonyl group of the carboxylic acid, could potentially occur under certain basic or acidic conditions via enolization, although this is generally not a facile process for an sp³-hybridized carbon. The stereochemical integrity at C4 is considered robust under normal conditions.

Mechanistic Studies of Key Synthetic Transformations

The synthesis of substituted pyrrolidines like this compound is an area of significant research, with several mechanistic pathways being explored to control regioselectivity and stereoselectivity. researchgate.netnih.gov

A prevalent method for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction , particularly involving azomethine ylides. mappingignorance.orgnih.gov In a typical pathway, an azomethine ylide is generated in situ from the condensation of an α-amino acid with an aldehyde or from an imino ester. This 1,3-dipole then reacts with a dipolarophile (an alkene) that bears the desired substituent (e.g., a cycloheptyl group precursor). The stereochemical outcome of this reaction is highly dependent on the geometry of the dipole and dipolarophile and the nature of the catalyst used. mappingignorance.org

Another advanced strategy involves intramolecular C-H amination . Mechanistic studies on copper-catalyzed reactions have shown that N-haloamides can undergo intramolecular cyclization to form pyrrolidines. acs.org The proposed mechanism often involves a single-electron transfer (SET) process, leading to a nitrogen-centered radical which then cyclizes via hydrogen atom transfer or radical recombination pathways. These methods offer a powerful way to form the pyrrolidine ring directly from an acyclic precursor. acs.orgorganic-chemistry.org

The synthesis of specifically 4-alkyl-pyrrolidine-3-carboxylic acid stereoisomers has been achieved, providing a framework for understanding the synthetic routes to the title compound. researchgate.netrsc.org These syntheses often rely on stereoselective approaches to establish the desired relative and absolute stereochemistry at the C3 and C4 positions. researchgate.net

Catalytic Pathways and Reaction Intermediates

The reactivity of this compound is largely governed by the interplay between the secondary amine of the pyrrolidine ring and the carboxylic acid moiety. These functional groups are key to its participation in various catalytic cycles, primarily in organocatalysis.

A predominant catalytic pathway involves the formation of enamine intermediates . In the presence of a carbonyl compound, the secondary amine of the pyrrolidine ring can form a nucleophilic enamine. This process is central to many organocatalytic reactions, such as Michael additions and aldol (B89426) reactions. The general mechanism involves the deprotonation of the α-carbon to the carbonyl group, facilitated by the basicity of the amine, leading to the formation of the enamine. This intermediate then reacts with an electrophile. The carboxylic acid group can play a crucial role in this pathway by acting as a Brønsted acid, activating the electrophile through hydrogen bonding and facilitating the stereoselective formation of new carbon-carbon bonds. Computational studies on similar proline-catalyzed reactions suggest that the transition state involves a single molecule of the catalyst, where the carboxylic acid group co-catalyzes the reaction.

Another significant catalytic route is the formation of iminium ion intermediates . When reacting with α,β-unsaturated aldehydes or ketones, the secondary amine can form an iminium ion. This transformation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, making it more susceptible to nucleophilic attack. This pathway is characteristic of reactions like Diels-Alder and conjugate additions.

In the context of metal catalysis, particularly with palladium, the reaction can proceed through the formation of palladacycle intermediates . In C-H activation/arylation reactions, a directing group, often derived from the carboxylic acid moiety, chelates to the palladium catalyst, bringing it in close proximity to a specific C-H bond. This facilitates the oxidative addition of the C-H bond to the palladium center, forming a five- or six-membered palladacycle. Subsequent reductive elimination with an aryl halide leads to the functionalized product. Mechanistic studies on related systems have shown that both cis- and trans-C(4)-H bonds can be cleaved reversibly, leading to the formation of both cis- and trans-cyclopalladated intermediates.

Structure Activity Relationship Sar Studies and Structure Property Relationships

Conformational Analysis and Stereoisomeric Effects

The five-membered pyrrolidine (B122466) ring of 4-Cycloheptylpyrrolidine-3-carboxylic acid is not planar and exists in a state of dynamic equilibrium between various puckered conformations, often described as "pseudorotation." rsc.orgnih.gov The most stable conformations are typically envelope (where one atom is out of the plane of the other four) and twist (where two adjacent atoms are displaced in opposite directions from the plane). The specific puckering mode is significantly influenced by the nature and orientation of the substituents on the ring. nih.govnih.gov

For a 4-substituted proline, which is analogous to a 4-substituted pyrrolidine-3-carboxylic acid, the two predominant pucker modes are the Cγ-exo and Cγ-endo envelope conformers. nih.gov The bulky cycloheptyl group at the 4-position is expected to strongly favor a pseudoequatorial orientation to minimize steric strain. nih.gov This preference for the equatorial position, in turn, dictates the puckering of the pyrrolidine ring.

Impact of the Cycloheptyl Substituent on Molecular Interactions

The cycloheptyl group is a large, non-polar, and lipophilic moiety that significantly influences the molecule's physicochemical properties and its interactions with biological macromolecules. Its primary contributions to molecular interactions are through van der Waals forces and hydrophobic interactions.

In the context of a ligand-receptor binding event, the cycloheptyl substituent can play several roles:

Occupying Hydrophobic Pockets: The bulky and lipophilic nature of the cycloheptyl ring makes it well-suited to occupy deep, greasy hydrophobic pockets within a protein's binding site. This can lead to a significant increase in binding affinity due to the favorable energetic contribution of displacing water molecules from the binding site (the hydrophobic effect).

Steric Influence: The size of the cycloheptyl group can provide a steric blocking effect, preventing the binding of the molecule in certain orientations or to certain targets. Conversely, it can also act as a conformational anchor, locking the pyrrolidine ring into a specific pucker and positioning the carboxylic acid group for optimal interaction with a target.

The flexibility of the seven-membered cycloheptyl ring itself, which can adopt several low-energy conformations (e.g., chair, boat), adds another layer of complexity. This flexibility might allow for an "induced fit" within a binding site, where the ring conforms to the shape of the pocket to maximize favorable interactions.

Influence of the Pyrrolidine Core Modifications on Biological Activity Profiles

Modifications to the pyrrolidine core of this compound, specifically at the nitrogen atom and the carboxylic acid group, are expected to have a substantial impact on its biological activity. frontiersin.org The pyrrolidine ring is a common scaffold in many biologically active compounds, and its derivatives have shown a wide range of activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. frontiersin.orgnih.gov

Modifications at the Pyrrolidine Nitrogen:

N-Alkylation/N-Arylation: Introducing substituents on the nitrogen atom can alter the molecule's basicity, polarity, and steric profile. This can influence its ability to form hydrogen bonds or ionic interactions. For example, N-benzylation is a common strategy in the synthesis of related compounds and can influence receptor binding.

N-Acylation/N-Sulfonylation: Conversion of the secondary amine to an amide or sulfonamide removes its basic character and introduces a hydrogen bond acceptor (and potentially a donor in the case of amides). This can dramatically change the binding mode and selectivity of the molecule for different biological targets.

Modifications of the Carboxylic Acid Group:

Esterification: Converting the carboxylic acid to an ester masks a key acidic and hydrogen-bonding group. This can increase lipophilicity and membrane permeability, making the ester a potential prodrug that is hydrolyzed in vivo to the active carboxylic acid.

Amidation: The formation of an amide from the carboxylic acid introduces new hydrogen bonding capabilities and can be used to probe for interactions with specific residues in a target binding site. The nature of the amine used for amide formation can be varied to explore structure-activity relationships further.

These modifications, in conjunction with the fixed presence of the 4-cycloheptyl group, allow for a systematic exploration of the chemical space around this scaffold to optimize its biological activity.

Structure-Activity Relationship (SAR) of Pyrrolidine-3-carboxylic Acid Derivatives

The pyrrolidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, and its derivatives have been the subject of numerous SAR studies.

SAR studies on pyrrolidine derivatives have revealed the critical importance of the nature, size, and position of substituents on their biological activity. For pyrrolidine-3-carboxylic acid derivatives, key structural features that are often varied include:

Substituents at the 4-position: As discussed, a bulky lipophilic group like cycloheptyl at this position is likely to confer affinity for targets with corresponding hydrophobic pockets. The stereochemistry (cis vs. trans relative to the C3-carboxylic acid) is also a critical determinant of activity.

Substituents at other ring positions: The introduction of substituents at the 2- and 5-positions of the pyrrolidine ring can also modulate activity. For example, in some classes of inhibitors, substitution at the 2-position is crucial for potent activity.

The Carboxylic Acid: This group is often essential for activity, acting as a key hydrogen bond donor/acceptor or forming a salt bridge with a basic residue (e.g., arginine or lysine) in the target protein.

The Pyrrolidine Nitrogen: As mentioned, substitution on the nitrogen can fine-tune the physicochemical properties and introduce new interactions with the target.

A hypothetical SAR exploration for this compound might involve synthesizing analogs with smaller or larger cycloalkyl groups (e.g., cyclopentyl, cyclooctyl) to probe the size of a hydrophobic pocket. Additionally, introducing polar functionalities on the cycloheptyl ring could explore potential hydrogen bonding interactions.

The following table summarizes the general effects of substituents on the pyrrolidine ring based on published SAR studies of various pyrrolidine derivatives.

| Position of Substitution | Type of Substituent | General Effect on Biological Activity |

| C4 | Bulky, Lipophilic (e.g., Cycloheptyl) | Can increase affinity for hydrophobic pockets; influences ring pucker. |

| C4 | Polar (e.g., -OH, -NH2) | Can introduce specific hydrogen bonding interactions. |

| C3 | Carboxylic Acid | Often a key pharmacophoric feature for ionic or hydrogen bonding. |

| N1 | Alkyl/Aryl | Modulates basicity, lipophilicity, and steric profile. |

| N1 | Acyl/Sulfonyl | Removes basicity, adds hydrogen bond acceptors. |

Quantitative Structure-Activity Relationships (QSAR) Modeling

QSAR is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of analogs based on the this compound scaffold, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.

The key components of a QSAR study for this class of molecules would include:

A dataset of compounds: A series of analogs with known biological activities (e.g., IC50 values).

Calculation of molecular descriptors: These are numerical values that describe the physicochemical properties of the molecules. For this compound and its analogs, important descriptors would likely include:

Hydrophobicity descriptors: such as logP (the logarithm of the partition coefficient), which would be heavily influenced by the cycloheptyl group and other substituents.

Steric descriptors: such as molar refractivity (MR) or specific steric parameters that describe the volume and shape of the substituents.

Electronic descriptors: such as Hammett constants or calculated atomic charges, which describe the electronic influence of substituents.

Topological and 3D descriptors: which encode information about the connectivity and 3D shape of the molecule.

Model development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that correlates the descriptors with the biological activity.

A hypothetical QSAR equation might look like:

log(1/IC50) = c1(logP) - c2(Steric_Parameter) + c3*(Electronic_Parameter) + constant

Such a model could reveal, for instance, that increasing lipophilicity (logP) up to a certain point enhances activity, while excessively bulky substituents might be detrimental. These models can guide the design of more potent analogs. uran.uacust.edu.twnih.gov

Structure-Property Relationships (SPR) in Non-Biological Contexts

Beyond their biological activities, the structural features of pyrrolidine derivatives also dictate their properties and applications in non-biological contexts, such as organocatalysis and materials science. The pyrrolidine scaffold is a core component of many widely used organocatalysts, most notably proline and its derivatives. nih.gov

The specific structural attributes of this compound could lend themselves to applications in asymmetric catalysis. The rigid conformational bias imposed by the cycloheptyl group could create a well-defined chiral environment around the catalytically active sites (the amine and carboxylic acid). This could be exploited to control the stereochemical outcome of reactions such as aldol (B89426) or Mannich reactions. The lipophilic cycloheptyl group could also enhance the solubility of the catalyst in non-polar organic solvents.

In materials science, functionalized pyrrolidines can be incorporated into polymers or attached to surfaces to modify their properties. The cycloheptyl group could be used to tune the thermal properties or surface energy of such materials. While specific applications of this compound in these areas are not documented, its structural motifs are consistent with those used in these fields.

Impact on Polymerization Characteristics

The role of pyrrolidine-carboxylic acids as monomers in polymerization processes has been a subject of interest, particularly in the development of functional and renewable polymers. While specific studies focusing exclusively on the polymerization of this compound are not extensively detailed in the reviewed literature, the broader class of pyrrolidone-based carboxylic acids has been shown to be readily polymerizable through conventional polycondensation methods. nih.govacs.org These polymerizations typically result in amorphous and often degradable polymeric materials, which are of interest for applications in resins and other areas where chemical recycling or biodegradation is desirable. nih.govacs.org

The synthesis of such monomers can be achieved through methods like the aza-Michael addition reaction of amines with itaconic acid, followed by ring closure to generate the carboxylic acid-functionalized pyrrolidone ring. nih.gov This approach allows for the incorporation of various structural features, which in turn can influence the final properties of the polymer.

The introduction of a cycloaliphatic group, such as the cycloheptyl moiety in this compound, into a polymer backbone can be expected to impart specific characteristics. Generally, cycloaliphatic groups are known to enhance the thermal stability and etch resistance of polymers. mdpi.com However, the bulky nature of these groups can also increase the distance between polymer main chains. mdpi.com This increased intermolecular distance can facilitate the penetration of solvents, potentially leading to effects like swelling. mdpi.com

In the context of photoresist polymers, for instance, the size of the cycloaliphatic group has been directly correlated with the degree of swelling. mdpi.com Polymers synthesized with smaller cycloaliphatic groups, such as cyclohexyl methacrylate, exhibited less swelling compared to those with larger groups like isobornyl acrylate (B77674) and dicyclopentanyl methacrylate. mdpi.com This suggests that the size and conformation of the cycloaliphatic ring are critical determinants of the polymer's physical properties.

While direct data on the polymerization of this compound is not available, the influence of the cycloheptyl group can be inferred from studies on related structures. For instance, research on polymers containing cyclopentyl and cyclohexyl groups has shown that the ring size and the resulting carbonium ion stability can significantly affect the polymerization mechanism and the final polymer structure, especially in Friedel-Crafts polymerizations. capes.gov.br

The table below summarizes the expected impact of key structural features of a monomer like this compound on polymerization characteristics, based on analogous systems.

| Structural Feature | Expected Impact on Polymerization and Polymer Properties |

| Pyrrolidine-3-carboxylic acid backbone | Enables polymerization via polycondensation; can contribute to the degradability of the resulting polymer. nih.govacs.org |

| Cycloheptyl group | Likely to increase thermal stability and etch resistance; its bulkiness may increase inter-chain distance, potentially affecting swelling and solubility. mdpi.com |

Further empirical research would be necessary to fully elucidate the specific polymerization kinetics and the precise structure-property relationships for polymers derived from this compound.

Computational and Theoretical Studies of 4 Cycloheptylpyrrolidine 3 Carboxylic Acid

Quantum Chemical Calculations

No published studies were found that performed quantum chemical calculations on 4-Cycloheptylpyrrolidine-3-carboxylic acid.

Electronic Structure and Molecular Orbital Analysis

There is no available data regarding the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or electron density distribution for this specific compound.

Spectroscopic Property Predictions (e.g., NMR, IR, MS)

Computational predictions for the NMR, IR, or Mass Spectrometry spectra of this compound are not available in the reviewed literature.

Molecular Dynamics Simulations

No molecular dynamics simulation studies for this compound have been reported.

Conformational Landscape and Flexibility Analysis

Information on the conformational landscape, flexibility, and stable conformers of the cycloheptyl and pyrrolidine (B122466) rings in this specific molecule, as determined by molecular dynamics, is not available.

Solvation Effects and Intermolecular Interactions

There are no available simulation data on how this compound interacts with solvents or other molecules.

Docking and Molecular Modeling Studies of Potential Ligand-Target Interactions (in silico)

No in silico docking or molecular modeling studies have been published that investigate the binding of this compound to any biological targets. Such studies are crucial for predicting potential therapeutic applications but have not been performed or reported for this compound.

Reaction Pathway Energetics and Transition State Analysis

Detailed computational studies on the reaction pathway energetics and transition state analysis specifically for the synthesis or reactions of this compound are not extensively available in publicly accessible literature. Theoretical investigations into the formation of the pyrrolidine ring system, particularly with bulky substituents like the cycloheptyl group, would likely involve density functional theory (DFT) calculations. Such studies would aim to elucidate the reaction mechanism, identify the lowest energy pathways, and characterize the geometry and energy of transition states.

For analogous, more studied reactions like the synthesis of thiazolidine-4-carboxylic acid derivatives, computational approaches are used to rationalize the formation of products. These studies often involve calculating the energies of reactants, intermediates, transition states, and products to map out the potential energy surface of the reaction. This analysis helps in understanding the stereoselectivity and regioselectivity of the synthetic routes. Without specific studies on this compound, one can only extrapolate from general principles of heterocyclic chemistry, where the cycloheptyl group would be expected to exert significant steric influence on the energetics and outcomes of reactions.

Predictive Modeling for Structure-Activity Relationships (in silico)

In silico predictive modeling for the structure-activity relationships (SAR) of this compound is a specialized area of research that appears to be limited in the public domain. Generally, such studies for novel compounds involve computational techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking to predict biological activity and interactions with specific targets. nih.govrsc.orgnih.govresearchgate.netmdpi.com

The process of building a predictive QSAR model typically involves the following steps:

Data Collection: A dataset of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometrical, and quantum-chemical parameters.

Model Development: Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested.

For a compound like this compound, a hypothetical QSAR study would explore how variations in the cycloheptyl and pyrrolidine moieties affect a particular biological endpoint. For instance, the size and conformation of the cycloheptyl group could be critical for binding to a specific receptor pocket. nih.gov

Molecular docking is another powerful in silico tool that could be applied. This technique predicts the preferred orientation of a molecule when bound to a target protein. The results can provide insights into the binding mode and affinity, guiding the design of more potent analogs. For example, docking studies on similar carboxylic acid-containing heterocyclic compounds have been used to understand their interaction with enzyme active sites. nih.gov

While specific predictive models for this compound are not readily found, the methodologies are well-established. The table below illustrates the types of molecular descriptors that would be relevant in a hypothetical QSAR study of this compound and its analogs.

| Descriptor Type | Examples | Potential Influence on Activity |

| Topological | Molecular Connectivity Indices, Wiener Index | Describes the branching and shape of the molecule, which can affect receptor fit. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in electrostatic interactions. |

| Steric | Molar Refractivity, van der Waals Volume | Pertains to the size and bulk of the molecule, influencing steric hindrance and binding. |

| Hydrophobic | LogP | Describes the lipophilicity of the molecule, which is crucial for membrane permeability and hydrophobic interactions with the target. |

Such computational approaches are invaluable in modern drug discovery and chemical research for prioritizing the synthesis of new compounds and for gaining a deeper understanding of their mechanism of action at a molecular level. mdpi.com

Biological Relevance and Biochemical Applications of Pyrrolidine 3 Carboxylic Acid Derivatives

Role as Core Scaffolds in Enzyme Inhibitors

The pyrrolidine (B122466) ring is a prominent structural motif in a multitude of biologically active molecules and serves as a versatile scaffold in drug discovery. nih.govresearchgate.net Derivatives of pyrrolidine-3-carboxylic acid, also known as beta-proline derivatives, are recognized for their potential as bioactive agents and have been utilized in the development of therapeutic pharmaceuticals, particularly as enzyme inhibitors. oist.jp The stereochemistry and conformational restriction imposed by the pyrrolidine ring can be pivotal for achieving potent and selective inhibition of enzyme targets. nih.gov

While no specific enzyme inhibition data exists for 4-Cycloheptylpyrrolidine-3-carboxylic acid, the general class of pyrrolidine carboxamides has been explored as inhibitors for enzymes such as the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. nih.gov The potency of these inhibitors can be significantly influenced by the nature of the substituents on the pyrrolidine ring. nih.gov For instance, the introduction of bulky and hydrophobic groups can enhance binding affinity to the enzyme's active site. nih.gov

One of the key enzymes for which pyrrolidine-based inhibitors have been developed is N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). nih.gov This enzyme is integral to the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. nih.gov

NAPE-PLD is a zinc metallohydrolase that catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to generate NAEs. researchgate.net The inhibition of NAPE-PLD presents a therapeutic strategy for modulating NAE levels in the brain and other tissues, which can impact various physiological processes, including emotional behavior. nih.gov

A potent and selective inhibitor of NAPE-PLD, LEI-401, features a pyrrolidine moiety. nih.govresearchgate.net Although structurally distinct from this compound, the efficacy of LEI-401 underscores the potential of the pyrrolidine scaffold in designing NAPE-PLD inhibitors. The development of such inhibitors allows for the investigation of the specific roles of NAPE-PLD in NAE biosynthesis. nih.gov

| Compound | Target Enzyme | Inhibitory Activity | Significance |

| LEI-401 | NAPE-PLD | Potent and selective inhibitor | Modulates NAE levels in the brain, affecting emotional behavior. nih.gov |

| Pyrrolidine Carboxamides | InhA | Varies with substitution | Potential antitubercular agents. nih.gov |

By inhibiting enzymes like NAPE-PLD, pyrrolidine-3-carboxylic acid derivatives can modulate critical biochemical pathways. The inhibition of NAPE-PLD directly impacts the biosynthesis of NAEs, leading to reduced levels of these signaling lipids. nih.gov This can, in turn, affect downstream signaling events mediated by receptors that are activated by NAEs, such as cannabinoid receptors. nih.gov

Interaction with Biological Receptors (excluding human clinical studies)

There is no specific information available regarding the interaction of this compound with any biological receptors. However, the broader class of pyrrolidine derivatives has been investigated for their ability to interact with a variety of receptors. For example, certain derivatives have been designed as agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in regulating glucose metabolism and lipid levels. nih.gov

The stereochemistry of the pyrrolidine ring and its substituents is a critical determinant of receptor binding and activation. nih.gov The spatial arrangement of functional groups influences the molecule's ability to fit into the receptor's binding pocket and elicit a biological response.

Pre-clinical in vitro and in vivo (non-human) Efficacy and Mechanistic Studies

No preclinical in vitro or in vivo studies have been reported for this compound.

For the broader class of pyrrolidine-3-carboxylic acid derivatives, preclinical studies have demonstrated a range of biological effects. For instance, the NAPE-PLD inhibitor LEI-401 was shown to reduce NAE levels in the brains of mice. nih.gov This in vivo target engagement was associated with behavioral effects, such as impaired fear extinction, highlighting the role of NAPE-PLD in emotional processing. nih.gov

In vitro studies with various pyrrolidine derivatives have been crucial for determining their potency and selectivity as enzyme inhibitors. nih.govnih.gov For example, high-throughput screening assays have been employed to identify novel NAPE-PLD inhibitors. nih.gov

| Study Type | Compound Class | Model System | Key Findings |

| In vivo | NAPE-PLD Inhibitor (LEI-401) | Mice | Reduced brain NAE levels, impaired fear extinction. nih.gov |

| In vitro | Pyrrolidine Carboxamides | M. tuberculosis InhA | Inhibition of a key enzyme in fatty acid synthesis. nih.gov |

| In vitro | Substituted Dichlorophenes | Recombinant NAPE-PLD | Identification of potent NAPE-PLD inhibitors. nih.gov |

Derivatization for Biochemical Probes and Research Tools

Information on the derivatization of this compound for biochemical probes is not available.

The development of potent and selective inhibitors for enzymes like NAPE-PLD provides valuable research tools for studying the biological functions of these enzymes. nih.gov These chemical probes can be used to investigate the physiological and pathophysiological roles of their targets in living systems without the need for genetic manipulation. nih.gov The lack of such tools for the NAE biosynthetic pathway has historically hindered the understanding of the specific contributions of different enzymes to the production of these signaling lipids. nih.gov

Biosynthetic Pathways and Natural Occurrence of Related Pyrrolidine Carboxylic Acids (if any)

There is no evidence to suggest that this compound is a naturally occurring compound.

The pyrrolidine ring is a fundamental structural component of the proteinogenic amino acid proline (pyrrolidine-2-carboxylic acid). wikipedia.org In biological systems, proline is biosynthesized from L-glutamate. wikipedia.org The biosynthesis involves the formation of glutamate-5-semialdehyde, which then undergoes spontaneous cyclization to form 1-pyrroline-5-carboxylic acid. This intermediate is subsequently reduced to proline. wikipedia.org

While proline is the most well-known naturally occurring pyrrolidine carboxylic acid, other derivatives have been identified in various organisms. The biosynthesis of pyrrolidine alkaloids in plants also originates from amino acid precursors, such as ornithine. researchgate.netmcmaster.ca

Future Perspectives and Research Directions

Development of Novel Synthetic Routes

Current synthetic strategies for substituted pyrrolidines often rely on multi-step processes. emich.eduemich.edu A primary future objective is the development of more efficient and stereoselective synthetic routes to 4-Cycloheptylpyrrolidine-3-carboxylic acid. The 1,3-dipolar cycloaddition reaction between an azomethine ylide and an appropriate dipolarophile stands out as a powerful method for constructing the pyrrolidine (B122466) ring with high stereocontrol. acs.orgmappingignorance.orgresearchgate.net Future research could focus on optimizing this approach for the introduction of the cycloheptyl moiety.

Organocatalysis presents another promising avenue. acs.orgresearchgate.net Designing a chiral organocatalyst for an asymmetric Michael addition could provide a concise route to enantiomerically pure this compound. researchgate.netrsc.org Furthermore, biocatalytic methods, such as the use of transaminases, are emerging as powerful tools for the stereoselective synthesis of chiral amines and could be adapted for this target molecule. acs.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

| 1,3-Dipolar Cycloaddition | High stereoselectivity, atom economy | Development of suitable cycloheptyl-containing dipolarophiles and catalyst optimization. mappingignorance.orgresearchgate.net |

| Organocatalytic Michael Addition | Enantioselective synthesis, metal-free conditions | Design of specific catalysts for the bulky cycloheptyl group. researchgate.netrsc.org |

| Biocatalysis (e.g., Transaminases) | High enantiopurity, green chemistry | Enzyme screening and engineering for substrate specificity. acs.org |

| C-H Activation | Step economy, direct functionalization | Exploring regioselective C-H activation on the pyrrolidine or cycloheptyl ring. nih.gov |

Exploration of Undiscovered Biological Activities

The biological activities of this compound remain largely unexplored. Given that substituted pyrrolidines are known to exhibit a wide range of pharmacological effects, a systematic investigation into the potential therapeutic applications of this compound is warranted. ekb.egnih.gov The unique lipophilic cycloheptyl group may enhance binding to specific biological targets.

Initial screening efforts could target enzymes and receptors where other pyrrolidine derivatives have shown activity. For example, pyrrolidine carboxamides have been identified as inhibitors of InhA, a key enzyme in Mycobacterium tuberculosis. nih.gov Additionally, substituted pyrrolidines have been investigated as antibacterial agents that inhibit DNA gyrase. nih.gov The anti-inflammatory, anticancer, and antimicrobial potential of this compound should be systematically evaluated. mdpi.commdpi.com

| Potential Therapeutic Area | Rationale based on Pyrrolidine Scaffold |

| Antitubercular | Pyrrolidine carboxamides inhibit InhA in M. tuberculosis. nih.gov |

| Antibacterial | Quinolones with pyrrolidine moieties inhibit DNA gyrase. nih.gov |

| Anticancer | Pyrrolizidine alkaloids show anticancer activity. emich.edu |

| Antiviral | Certain pyrrolidine derivatives act as antiviral agents. acs.org |

| Anti-inflammatory | Amide derivatives of NSAIDs with amino acids show enhanced activity. mdpi.com |

Advanced Computational Approaches for Design and Optimization

Computational modeling will be instrumental in guiding the synthesis and biological evaluation of this compound and its analogs. emich.edu Density Functional Theory (DFT) calculations can be employed to study reaction mechanisms and predict the stereochemical outcomes of various synthetic routes, aiding in the selection of optimal reaction conditions. emich.eduacs.orgmappingignorance.org

Molecular docking studies can predict the binding modes of this compound with various biological targets, helping to prioritize experimental screening efforts. By understanding the structure-activity relationships (SAR) at a molecular level, new derivatives with improved potency and selectivity can be rationally designed. nih.gov For instance, computational analysis can elucidate how the bulky cycloheptyl group influences binding affinity and selectivity for a particular protein target.

Integration with High-Throughput Screening and Combinatorial Chemistry

To efficiently explore the biological potential of this scaffold, high-throughput screening (HTS) methodologies can be employed. nih.gov By testing this compound against a large panel of biological targets, novel activities may be uncovered that would be missed by more targeted approaches.

Furthermore, the core structure of this compound is amenable to combinatorial derivatization. By creating a library of related compounds with variations at the carboxylic acid and the pyrrolidine nitrogen, a wide chemical space can be explored. nih.gov For instance, the carboxylic acid can be converted to a variety of amides and esters, while the secondary amine can be functionalized with different substituents. This approach, combined with HTS, can rapidly identify lead compounds for further optimization.

Potential as Building Blocks for Complex Molecular Architectures

Beyond its own potential biological activity, this compound can serve as a valuable chiral building block for the synthesis of more complex molecules. nih.govresearchgate.netnih.gov The defined stereochemistry and the presence of two distinct functional groups (a secondary amine and a carboxylic acid) make it an ideal starting material for the synthesis of peptidomimetics, alkaloids, and other complex natural product analogs. medchemexpress.com

The cycloheptyl group provides a unique lipophilic and steric profile that can be used to probe protein-ligand interactions or to impart specific physical properties, such as solubility and metabolic stability, to larger molecules. nih.gov Its use in the construction of coordination polymers or metal-organic frameworks could also be explored, leveraging the carboxylic acid moiety for metal binding. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-cycloheptylpyrrolidine-3-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : Multi-step synthesis typically involves cyclization of substituted pyrrolidine precursors. For example, cycloheptyl groups may be introduced via alkylation or Suzuki coupling under palladium catalysis, as seen in structurally related pyrrolidine derivatives . Stereochemical control requires optimization of temperature (e.g., −78°C for chiral intermediates) and chiral auxiliaries like Evans oxazolidinones. Solvent polarity (e.g., DMF vs. toluene) and catalyst loading (0.5–5 mol%) critically impact enantiomeric excess, as demonstrated in analogous pyrrolidine syntheses .

Q. How is the purity and structural integrity of this compound validated in preclinical studies?

- Methodological Answer : Characterization relies on:

- NMR : - and -NMR to confirm cycloheptyl substituent integration and carboxylic acid proton exchange .

- HPLC-MS : Reverse-phase C18 columns with UV detection (210–254 nm) and ESI-MS for mass verification (e.g., expected [M+H]+ ion) .

- Chiral Analysis : Chiral stationary-phase HPLC to verify >98% enantiomeric purity, a standard for bioactive pyrrolidine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from:

- Assay Variability : Compare results across standardized assays (e.g., enzyme inhibition IC vs. cell-based viability assays). For instance, conflicting IC values for pyrrolidine carboxylates may reflect differences in buffer pH (affecting ionization of the carboxylic acid group) .

- Structural Analogues : Test activity against minor structural variants (e.g., cyclohexyl vs. cycloheptyl substituents) to isolate pharmacophore contributions .

- Computational Validation : Use molecular docking (AutoDock Vina) to predict binding modes to targets like viral proteases, cross-referencing with experimental IC trends .

Q. What strategies optimize the metabolic stability of this compound in vivo without compromising target affinity?

- Methodological Answer :

- Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl ester prodrugs) to enhance permeability, followed by enzymatic hydrolysis in target tissues .

- Isosteric Replacement : Replace the cycloheptyl group with bicyclic systems (e.g., norbornane) to reduce CYP450-mediated oxidation, as shown in related pyrrolidine-based therapeutics .

- PK/PD Modeling : Use compartmental models to correlate plasma half-life (t) with structural modifications, guided by LC-MS/MS pharmacokinetic data .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound analogues?

- Methodological Answer :

- Scaffold Diversification : Synthesize derivatives with variations at the pyrrolidine C3 (carboxylic acid) and C4 (cycloheptyl) positions. For example:

| Position | Modification | Biological Impact |

|---|---|---|

| C3 | Amide substitution (e.g., CONH) | Reduces plasma protein binding |

| C4 | Cycloheptyl → spirocyclic systems | Enhances BBB penetration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.